molecular formula C9H18 B13798628 1,2,3,4-Tetramethylcyclopentane CAS No. 79042-54-9

1,2,3,4-Tetramethylcyclopentane

Cat. No.: B13798628
CAS No.: 79042-54-9
M. Wt: 126.24 g/mol
InChI Key: INYXDKODFMWKER-UHFFFAOYSA-N
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Description

1,2,3,4-Tetramethylcyclopentane (CAS: 2532-67-4, 79042-54-9; Molecular Formula: C9H18; Molecular Weight: 126.24 g/mol) is a high-value, stereochemically complex cyclopentane derivative of significant interest in advanced organic and catalytic research . Its specific arrangement of four methyl groups on the cyclopentane ring creates multiple stereocenters, leading to several possible stereoisomers, such as the cis,cis,trans,trans-configuration . This makes it an excellent model compound for detailed conformational analysis, allowing researchers to study the subtle interplay of steric hindrance and conformational preferences in substituted cycloalkanes . The compound serves as a key intermediate in synthetic chemistry; for instance, substituted cyclopentanes like this one can be efficiently synthesized via the regioselective trimeric cyclization of propylene catalyzed by zirconocene complexes, a facile method for building five-membered carbocycles that are crucial intermediates in fine chemicals and medicines . Furthermore, its derivatives, such as the 1,1,3,4-tetramethyl-cyclopentane biradical, are subjects of investigation in fundamental theoretical and magnetic studies . This product is intended for research applications only, including use as a building block in organic synthesis, a substrate in catalytic process development, and a model system in stereochemical and conformational studies. Attention: For research use only. Not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79042-54-9

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

IUPAC Name

1,2,3,4-tetramethylcyclopentane

InChI

InChI=1S/C9H18/c1-6-5-7(2)9(4)8(6)3/h6-9H,5H2,1-4H3

InChI Key

INYXDKODFMWKER-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(C1C)C)C

Origin of Product

United States

Preparation Methods

Alkylation of Cyclopentane Derivatives

One classical approach to synthesize this compound involves the alkylation of cyclopentane or substituted cyclopentane derivatives with methyl halides (e.g., methyl iodide or methyl bromide) in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This method relies on the nucleophilic substitution of hydrogen atoms on the cyclopentane ring by methyl groups.

  • Reaction Conditions:

    • Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
    • Temperature: Reflux (typically 60–100 °C)
    • Time: Several hours to ensure complete substitution
    • Base: Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)
  • Mechanism:

    • Deprotonation of cyclopentane hydrogens to form carbanions or enolate-like intermediates
    • Nucleophilic attack on methyl halide to introduce methyl groups
    • Sequential methylation leads to the tetra-substituted product

This method is advantageous for its straightforwardness but requires careful control to avoid polyalkylation side-products and to maintain regio- and stereoselectivity.

Catalytic Hydrogenation of Tetramethylcyclopentadiene Precursors

An industrially relevant method involves the catalytic hydrogenation of tetramethylcyclopentadiene or related unsaturated precursors to yield this compound.

  • Catalysts Used:

    • Palladium on carbon (Pd/C)
    • Platinum on carbon (Pt/C)
    • Other transition metal catalysts such as rhodium or nickel can also be employed
  • Reaction Conditions:

    • Hydrogen pressure: 1–10 atm
    • Temperature: 25–100 °C
    • Solvent: Ethanol, acetic acid, or other suitable organic solvents
  • Advantages:

    • High selectivity for saturation of double bonds without disturbing methyl substituents
    • Scalable for industrial production
    • Mild reaction conditions preserve the integrity of the methyl groups

Synthesis via α-Halogenated Intermediates and Subsequent Reduction

A more elaborate synthetic route involves the preparation of α-halogenated tetramethylcyclopentane intermediates, which are then reduced to the target compound.

  • Stepwise Process:

    • Halogenation: Introduction of chlorine or bromine atoms at α-positions of tetramethylcyclopentanones or cyclohexanones.
    • Hydrolysis or Elimination: Conversion of halogenated intermediates to unsaturated or hydroxy derivatives.
    • Reduction: Catalytic hydrogenation or metal hydride reduction to obtain this compound.
  • Catalysts and Reagents:

    • Halogen sources: Cl₂, Br₂
    • Reducing agents: Hydrogen gas with Pd/C catalyst, lithium aluminum hydride (LiAlH₄)
  • Reaction Parameters:

    • Temperature: From -78 °C to reflux temperature depending on step
    • Time: 5 minutes to several hours depending on reaction stage
  • Purification:

    • Distillation under reduced pressure
    • Chromatographic techniques such as column chromatography or thin-layer chromatography (TLC)

This method allows for stereochemical control and the possibility to access regioisomers, which can be converted to the desired this compound without stringent selectivity concerns.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Catalysts Reaction Conditions Advantages Limitations
Alkylation of Cyclopentane with Methyl Halides Methyl iodide/bromide, NaH or t-BuOK Reflux in THF/DMF, 60–100 °C Simple, direct methylation Potential for side reactions, requires strong base
Catalytic Hydrogenation of Tetramethylcyclopentadiene Pd/C, Pt/C, H₂ gas 1–10 atm H₂, 25–100 °C High selectivity, industrial scalability Requires unsaturated precursors
α-Halogenated Intermediate Route Cl₂ or Br₂, Pd/C or LiAlH₄ -78 °C to reflux, variable times Stereochemical control, versatile Multi-step, requires halogenation and reduction

Research Findings and Analysis

  • The α-halogenated intermediate method has been patented and studied extensively, showing that regioisomers and diastereomers of halogenated tetramethylcyclopentane can all yield the same desired tetra-substituted cyclopentane compound after reduction, simplifying stereochemical concerns.

  • Catalytic hydrogenation using palladium on carbon is particularly effective for saturating double bonds in tetramethylcyclopentadiene precursors without affecting methyl substituents, making it a preferred industrial method.

  • Alkylation methods require strong bases and careful control of reaction conditions to avoid over-alkylation or rearrangement but remain valuable for laboratory-scale synthesis due to their straightforward approach.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetramethylcyclopentane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C), platinum (Pt)

    Substitution: Chlorine (Cl₂), bromine (Br₂), UV light, heat

Major Products Formed

Scientific Research Applications

1,2,3,4-Tetramethylcyclopentane is used in various scientific research applications, including:

    Chemistry: As a model compound for studying the effects of methyl substitution on cyclopentane derivatives.

    Biology: Investigating its potential as a bioactive molecule in biological systems.

    Medicine: Exploring its use as a precursor for synthesizing pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetramethylcyclopentane involves its interaction with molecular targets and pathways in chemical reactions. The presence of methyl groups at specific positions on the cyclopentane ring influences its reactivity and stability. These structural modifications can affect the compound’s ability to undergo various chemical transformations, such as oxidation, reduction, and substitution .

Comparison with Similar Compounds

Table 1: Key Physical Properties of Tetramethylcyclopentane Isomers

Compound Molecular Formula Boiling Point (°C) Density (g/cm³) Henry’s Law Constant (atm·m³/mol)
1,2,3,4-Tetramethylcyclopentane C₉H₁₈ Not reported Not reported Not available
1,1,3,3-Tetramethylcyclopentane C₉H₁₈ 118 0.7469 1.1×10⁻⁵ (Yaws, 2003)
trans-1,1,2,4-Tetramethylcyclopentane C₉H₁₈ Not reported Not reported 4.6×10⁻⁶ (Yaws, 2003)
1,2,3,4-Tetramethylcyclohexane C₁₀H₂₀ Not reported 0.8219 Not available

Key Observations:

  • Density and Volatility: The cyclopentane derivatives (e.g., 1,1,3,3-tetramethylcyclopentane) exhibit lower densities compared to cyclohexane analogs (e.g., 1,2,3,4-tetramethylcyclohexane: 0.8219 g/cm³), likely due to reduced ring strain and packing efficiency .
  • Henry’s Law Constants: The 1,1,3,3 isomer has a higher Henry’s Law constant (1.1×10⁻⁵ atm·m³/mol) than the trans-1,1,2,4 isomer (4.6×10⁻⁶ atm·m³/mol), indicating greater volatility and lower solubility in water .

Chemical Reactivity and Stability

  • Hydrogen Bonding in Derivatives: The diol derivative (1,2,3,4-tetramethylcyclopent-2-ene-1,4-diol) forms cyclic tetramers via intermolecular O–H⋯O hydrogen bonds, enhancing its crystallinity and stability compared to the parent hydrocarbon .
  • Reactivity in Synthesis: this compound derivatives are synthesized via oxidation of trimethylcyclohexanols, yielding cyclic ketones (e.g., 2,2,4-trimethylcyclopentanone) . In contrast, 1,1,3,3-tetramethylcyclopentane shows lower reactivity in plant extracts, attributed to steric hindrance from methyl groups .

Stereoisomerism and Conformational Effects

This compound has multiple stereoisomers, including:

  • 1α,2β,3α,4β-Tetramethylcyclopentane
  • cis,cis,trans,trans-1,2,3,4-Tetramethylcyclopentane .

Impact on Properties:

  • Melting Points: Stereoisomers with axial methyl groups (e.g., cis,trans configurations) may exhibit higher melting points due to restricted rotation and tighter packing.
  • Solubility: Equatorial methyl groups (e.g., cis,cis arrangements) enhance solubility in nonpolar solvents by reducing molecular symmetry .

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 1,2,3,4-tetramethylcyclopentane in laboratory settings?

  • Methodological Answer :

  • Storage : Store in a dry, inert gas environment (e.g., nitrogen or argon) to prevent oxidation or decomposition .
  • Handling : Use flame-resistant equipment and avoid contact with ignition sources (sparks, open flames). Conduct work in a fume hood with proper ventilation .
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection if ventilation is insufficient .
  • Fire Suppression : Employ alcohol-resistant foam, dry powder, or CO₂ extinguishers. Avoid water, as it may spread flammable vapors .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Crystallize the compound and collect data using a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Measure reflections at low temperatures (e.g., 133 K) to minimize thermal motion artifacts .
  • Refinement : Use SHELXS97 for structure solution and SHELXL97 for refinement. Apply riding models for hydrogen atoms, with displacement parameters tied to parent atoms (U(H) = 1.2–1.5 Ueq(C)). Validate using R-factors (e.g., R₁ = 0.048, wR₂ = 0.142) .
  • Key Parameters : Monitor bond lengths (e.g., C–C = 1.53–1.56 Å) and angles (e.g., C–C–C = 107–112°) to ensure geometric consistency .

Q. What analytical techniques distinguish this compound from its structural isomers?

  • Methodological Answer :

  • NMR Spectroscopy : Compare chemical shifts in 1H^1H- and 13C^{13}C-NMR spectra. Methyl group splitting patterns and ring proton environments differ between isomers .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Use retention indices and fragmentation patterns (e.g., m/z 126 for molecular ion) to differentiate isomers .
  • Polarimetry : If chiral centers exist, measure optical rotation (e.g., for cis/trans diastereomers) .

Advanced Research Questions

Q. How can crystallographic data inconsistencies in this compound derivatives be resolved?

  • Methodological Answer :

  • Data Validation : Cross-check cell parameters (e.g., monoclinic P2₁/c, a = 13.006 Å, β = 107.257°) against known analogs .
  • Hydrogen Bond Analysis : Map intermolecular interactions (e.g., O–H···O bonds forming cyclic tetramers) using Mercury software. Verify bond distances (2.7–3.0 Å) and angles (150–170°) .
  • Error Mitigation : Re-refine datasets with outliers (e.g., high Rint values) by excluding weak reflections (I < 2σ(I)) or adjusting weighting schemes (e.g., w = 1/[σ²(F₀²) + 0.0812P²]) .

Q. What strategies optimize the synthesis of this compound to minimize by-products?

  • Methodological Answer :

  • Reaction Monitoring : Use in situ FTIR or GC-MS to detect intermediates (e.g., 1,2,3,4-tetramethylcyclopentadiene) and adjust reaction time/temperature .
  • Catalyst Tuning : Employ Lewis acids (e.g., AlCl₃) to enhance regioselectivity. Avoid over-oxidation by controlling stoichiometry of oxidizing agents .
  • By-Product Isolation : Crystallize impurities (e.g., diol derivatives) via slow evaporation in hexane/ethyl acetate mixtures. Characterize by SCXRD to confirm structures .

Q. How do hydrogen-bonding networks influence the solid-state properties of this compound derivatives?

  • Methodological Answer :

  • Network Analysis : Identify cyclic tetramers via O–H···O interactions (2.65–2.80 Å) using CrystalExplorer. Calculate interaction energies (∼25 kJ/mol) via Hirshfeld surface analysis .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to correlate hydrogen-bond density with decomposition temperatures. Derivatives with extended networks show higher melting points (e.g., >150°C) .

Q. What computational methods predict the stability and reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate strain energy (∼15 kcal/mol) and HOMO-LUMO gaps (∼6 eV) to assess reactivity .
  • Molecular Dynamics (MD) : Simulate conformational flexibility (e.g., chair vs. twist-boat cyclopentane rings) using AMBER force fields. Correlate with NMR coupling constants (J = 5–8 Hz) .

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